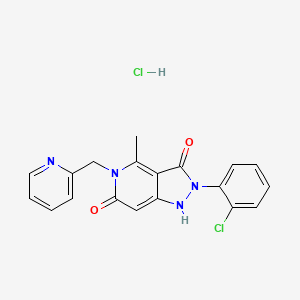

GKT136901 hydrochloride

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2.ClH/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20;/h2-10,22H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXDBKGUQPCHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GKT136901 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKT136901 hydrochloride is a potent, orally bioavailable small molecule that has garnered significant interest within the scientific community for its targeted inhibition of NADPH oxidase (NOX) enzymes, specifically the NOX1 and NOX4 isoforms. These enzymes are key producers of reactive oxygen species (ROS), which play a dual role in cellular signaling and pathophysiology. Dysregulation of NOX1 and NOX4 activity is implicated in a host of diseases, including fibrosis, diabetic complications, neurodegenerative disorders, and cardiovascular disease. This technical guide provides an in-depth exploration of the mechanism of action of GKT136901, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Dual NOX1/NOX4 Inhibition

GKT136901 is a pyrazolopyridine dione (B5365651) derivative that functions as a direct and competitive inhibitor of the NOX1 and NOX4 enzymes.[1][2] The primary function of NOX enzymes is the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (B77818) (O₂⁻) or hydrogen peroxide (H₂O₂). By inhibiting NOX1 and NOX4, GKT136901 effectively reduces the cellular production of these ROS.

Notably, GKT136901 also exhibits a secondary mechanism of action as a selective and direct scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the reaction of superoxide and nitric oxide.[3] This dual action of inhibiting ROS production and scavenging a key downstream effector molecule contributes to its therapeutic potential.

Quantitative Inhibition Data

The inhibitory potency of GKT136901 against various NOX isoforms has been quantified in cell-free assays, providing a clear picture of its selectivity.

| Target Enzyme | Inhibition Constant (Ki) | Reference(s) |

| NOX1 | 160 nM | [4][5] |

| NOX4 | 165 nM | [6][4][5] |

| NOX2 | 1.53 µM | [2] |

| Xanthine Oxidase | >100 µM | [7] |

Signaling Pathways Modulated by GKT136901

The inhibition of NOX1 and NOX4 by GKT136901 has significant downstream effects on various signaling pathways that are activated by ROS. This modulation is central to its therapeutic effects in preclinical models of disease.

Inhibition of Pro-Fibrotic Signaling

Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that upregulates NOX4 expression, leading to increased ROS production.[8] This ROS acts as a second messenger, promoting the differentiation of fibroblasts into myofibroblasts, a key event in the development of fibrosis.[9][10] GKT136901, by inhibiting NOX4, blocks this ROS-dependent differentiation and the subsequent deposition of extracellular matrix proteins like fibronectin and collagen IV.[9]

Attenuation of Inflammatory and Stress-Activated Pathways

In various cell types, NOX-derived ROS can activate stress-activated protein kinases such as p38 MAPK and ERK1/2.[6][11] These kinases are involved in inflammatory responses and cellular stress. GKT136901 has been shown to abolish the activation of p38 MAPK and reduce the phosphorylation of ERK1/2 in response to stimuli like high glucose.[6][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of GKT136901's mechanism of action.

Measurement of ROS Production

This assay is a sensitive fluorometric method for detecting H₂O₂.

-

Reagent Preparation :

-

Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.

-

Prepare a 10 U/mL stock solution of horseradish peroxidase (HRP) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare a working solution containing 50 µM Amplex® Red and 0.1 U/mL HRP in the reaction buffer.

-

-

Assay Procedure :

-

Plate cells in a 96-well plate and treat with GKT136901 or vehicle control for the desired time.

-

Induce ROS production with a stimulus (e.g., high glucose, TGF-β1).

-

Add the Amplex® Red/HRP working solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.

-

This assay detects superoxide production through a chemiluminescent reaction.

-

Reagent Preparation :

-

Prepare a stock solution of luminol (B1675438) (e.g., 10 mM in DMSO).

-

Prepare a working solution containing luminol and HRP in a suitable buffer.

-

-

Assay Procedure :

-

Treat cells with GKT136901 or vehicle.

-

Add the luminol/HRP working solution to the cells.

-

Measure chemiluminescence immediately using a luminometer.

-

This spectrophotometric assay measures superoxide by its ability to reduce cytochrome c.

-

Reagent Preparation :

-

Prepare a solution of ferricytochrome c (e.g., 50 µM) in a suitable buffer.

-

-

Assay Procedure :

-

Incubate cells with GKT136901 or vehicle.

-

Add the cytochrome c solution to the cells.

-

Incubate at 37°C.

-

Measure the absorbance at 550 nm at various time points. The amount of reduced cytochrome c is calculated using the extinction coefficient (21 mM⁻¹cm⁻¹).

-

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation status of proteins like p38 MAPK and ERK1/2.

-

Sample Preparation :

-

Treat cells with GKT136901 and/or stimulus.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

SDS-PAGE and Transfer :

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for loading.

-

In Vitro Myofibroblast Differentiation Assay

This assay assesses the effect of GKT136901 on the differentiation of fibroblasts into myofibroblasts.

-

Cell Culture :

-

Culture primary fibroblasts in appropriate media.

-

-

Induction of Differentiation :

-

Analysis :

-

Assess myofibroblast differentiation by:

-

Immunofluorescence or Western blotting for α-smooth muscle actin (α-SMA), a marker of myofibroblasts.

-

Immunohistochemistry or Western blotting for extracellular matrix proteins like fibronectin and collagen IV.

-

-

Experimental Workflow Visualization

Conclusion

This compound is a well-characterized dual inhibitor of NOX1 and NOX4, with a secondary peroxynitrite scavenging activity. Its mechanism of action is centered on the reduction of ROS production, which in turn attenuates pro-fibrotic and pro-inflammatory signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of GKT136901 and other NOX inhibitors in various disease models. The quantitative data and pathway analyses underscore the therapeutic potential of targeting NOX1 and NOX4 in a range of pathologies driven by oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. cellbiologics.com [cellbiologics.com]

- 8. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transforming growth factor-β1 induces intestinal myofibroblast differentiation and modulates their migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

GKT136901: A Dual NOX1/NOX4 Inhibitor in the Mitigation of Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of GKT136901, a selective, orally active dual inhibitor of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4). It details the compound's mechanism of action, its role in key signaling pathways associated with oxidative stress, and its therapeutic potential in various disease models. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of GKT136901's role in combating oxidative stress-related pathologies.

Introduction to Oxidative Stress and the Role of NADPH Oxidases

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in numerous chronic diseases.[1] The NADPH oxidase (NOX) family of enzymes are primary and dedicated sources of ROS, producing superoxide (B77818) (O₂⁻) or hydrogen peroxide (H₂O₂) as their sole function.[2][3] The seven members of this family (NOX1-5, DUOX1, and DUOX2) differ in their tissue distribution, regulation, and ROS products, making them critical modulators of various signal transduction pathways.[3] Dysregulation of NOX activity, particularly NOX1 and NOX4, has been implicated in the pathophysiology of fibrotic, inflammatory, and metabolic diseases, making them attractive therapeutic targets.[3][4]

Core Mechanism of Action of GKT136901

GKT136901 is a pyrazolopyridine dione-based compound that functions through a dual mechanism to counteract oxidative stress.[5]

-

Selective NOX1/NOX4 Inhibition: The primary mechanism of GKT136901 is the potent and reversible inhibition of NOX1 and NOX4 isoforms.[5] By blocking the activity of these enzymes, GKT136901 directly reduces the generation of ROS, thereby mitigating downstream cellular damage and pathological signaling.[3] Unlike pan-NOX inhibitors, its selectivity for NOX1 and NOX4 offers a more targeted approach, potentially reducing off-target effects.[6]

-

Peroxynitrite Scavenging: In addition to enzyme inhibition, GKT136901 acts as a selective and direct scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species (RNS) formed from the reaction of superoxide and nitric oxide.[7] This scavenging activity provides an additional layer of protection against cellular damage, as peroxynitrite is known to cause lipid peroxidation, DNA damage, and protein nitration.[7] GKT136901 does not significantly interact with nitric oxide, superoxide, or hydroxyl radicals, highlighting its selectivity for peroxynitrite.[7]

Pharmacological Profile: Quantitative Data

GKT136901 exhibits high affinity and selectivity for NOX1 and NOX4 over other NOX isoforms and various other enzymes. The quantitative inhibitory data are summarized in the table below.

| Target Enzyme | Species | Assay Type | Parameter | Value | Reference(s) |

| NOX1 | - | Cell-free (overexpressed) | Kᵢ | 160 nM | [5][8] |

| - | Cell-free (overexpressed) | Kᵢ | 160 ± 10 nM | [3][6] | |

| NOX4 | - | Cell-free (overexpressed) | Kᵢ | 165 nM | [8][9] |

| - | Cell-free (overexpressed) | Kᵢ | 16 ± 5 nM | [3] | |

| NOX2 | - | Cell-free (overexpressed) | Kᵢ | 1.53 µM | [5] |

| - | Cell-free (overexpressed) | Kᵢ | 1530 ± 90 nM | [3][6] | |

| Xanthine Oxidase | - | Cell-free | Kᵢ | >100 µM | [6] |

| Various Kinases & Ion Channels | Human | - | % Inhibition | Poor affinity at 10 µM | [5] |

| Cytochrome P450 Isozymes | Human | - | IC₅₀ | >20-25 µM | [10] |

Role in Key Signaling Pathways

GKT136901 modulates several critical signaling pathways that are activated by oxidative stress, most notably the Transforming Growth Factor-β (TGF-β) pathway, which is a key driver of fibrosis.

4.1 The TGF-β/NOX4 Axis

TGF-β is a potent pro-fibrotic cytokine that stimulates the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM).[11][12] A significant body of evidence indicates that many of the pro-fibrotic actions of TGF-β are mediated through the activation of NOX4 and the subsequent generation of ROS.[11][13] NOX4-derived ROS can amplify TGF-β signaling by activating the canonical Smad2/3 pathway and non-canonical pathways like the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2, p38).[11][14] GKT136901, by inhibiting NOX4, effectively uncouples TGF-β from its downstream pro-fibrotic effects.[2][3] This includes preventing the apoptosis of epithelial cells and the differentiation of fibroblasts into myofibroblasts.[2][3]

Experimental Evidence and Protocols

The efficacy of GKT136901 in reducing oxidative stress and ameliorating disease has been demonstrated in numerous preclinical models.

5.1 Key Experimental Protocols

Protocol 1: In Vitro Assessment of GKT136901 in a Model of Diabetic Nephropathy [8]

-

Objective: To determine if GKT136901 can attenuate high glucose-induced oxidative stress in kidney cells.

-

Cell Line: Mouse proximal tubule (MPT) cells.

-

Experimental Groups:

-

Control (Normal Glucose)

-

High D-Glucose

-

High D-Glucose + GKT136901 (10 µM)

-

-

Procedure:

-

Culture MPT cells to desired confluency.

-

Pre-treat designated wells with 10 µM GKT136901 for 30 minutes.

-

Expose cells to high D-glucose conditions to induce oxidative stress.

-

ROS Measurement: Quantify superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) generation using appropriate fluorescent probes (e.g., DHE for superoxide, Amplex Red for H₂O₂).

-

Signaling Pathway Analysis: Lyse cells and perform Western blot analysis to assess the phosphorylation status of p38 MAP kinase.

-

-

Expected Outcome: GKT136901 is expected to significantly attenuate the high glucose-induced increase in ROS production and abolish the activation of p38 MAP kinase.[8]

Protocol 2: In Vivo Efficacy of GKT136901 in a Mouse Model of Type 2 Diabetic Nephropathy [14]

-

Objective: To evaluate the long-term renoprotective effects of oral GKT136901.

-

Animal Model: Male db/db diabetic mice and their non-diabetic db/m littermates.

-

Experimental Groups:

-

db/m Control

-

db/db Control (Diabetic)

-

db/db + GKT136901 (Low Dose: 30 mg/kg/day)

-

db/db + GKT136901 (High Dose: 90 mg/kg/day)

-

-

Procedure:

-

At 8 weeks of age, begin administration of GKT136901 mixed in standard chow for a duration of 16 weeks.

-

Monitor body weight, blood glucose, and blood pressure throughout the study.

-

Functional Assessment: Collect 24-hour urine samples at regular intervals to measure albumin excretion (albuminuria).

-

Oxidative Stress Markers: At the study endpoint, collect plasma and urine to measure thiobarbituric acid-reacting substances (TBARS) as a marker of lipid peroxidation.

-

Histological Analysis: Perfuse and collect kidneys for histological staining (e.g., PAS, Masson's trichrome) to assess mesangial expansion, glomerulosclerosis, and fibrosis.

-

Molecular Analysis: Prepare kidney lysates for Western blot analysis of phosphorylated ERK1/2 and qPCR for expression of fibrotic markers (e.g., fibronectin, collagen).

-

-

Expected Outcome: GKT136901 treatment is expected to reduce albuminuria, decrease systemic and renal TBARS, preserve renal structure, and reduce renal ERK1/2 phosphorylation, without affecting blood glucose levels.[14]

Therapeutic Implications

The dual inhibition of NOX1/4 and scavenging of peroxynitrite by GKT136901 positions it as a promising therapeutic agent for a range of diseases where oxidative stress is a primary driver of pathology.

-

Diabetic Nephropathy (DN): By reducing ROS production in the kidney, GKT136901 has been shown to decrease albuminuria, reduce markers of oxidative stress, and preserve renal structure in animal models of type 1 and type 2 diabetes.[14][15][16] It targets key pathological processes in DN, including glomerular and tubular injury and extracellular matrix accumulation.[15][16]

-

Idiopathic Pulmonary Fibrosis (IPF): NOX4 is highly expressed in the lungs of IPF patients and is a key mediator of TGF-β-induced fibrotic responses.[3][17] GKT136901 can inhibit the differentiation of fibroblasts to myofibroblasts and reduce ECM deposition, suggesting its potential to slow or prevent disease progression.[3][12]

-

Neurodegenerative and CNS Disorders: GKT136901 has demonstrated protective effects in models of neuroinflammation and blood-brain barrier (BBB) dysfunction.[2] By attenuating methamphetamine-induced oxidative stress and restoring intercellular junctions in brain endothelial cells, it may offer a therapeutic approach for CNS diseases where BBB integrity is compromised.[2]

Conclusion

GKT136901 is a potent pharmacological tool and potential therapeutic agent that targets oxidative stress through a well-defined dual mechanism: the selective inhibition of NOX1 and NOX4 enzymes and the direct scavenging of peroxynitrite. Its ability to modulate key pathogenic signaling pathways, particularly the TGF-β axis, has been robustly demonstrated in various preclinical models of fibrotic and metabolic diseases. The extensive data supporting its efficacy and oral bioavailability underscore its potential for further clinical development in treating complex, chronic diseases driven by oxidative stress.

References

- 1. Anti-oxidative stress treatment and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NOX Inhibitor IV, GKT136901 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. GKT136901 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The TGF-β/NADPH Oxidases Axis in the Regulation of Liver Cell Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. NADPH oxidases: Pathophysiology and therapeutic potential in age-associated pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

GKT136901 Hydrochloride: A Technical Guide for Investigating NOX1 and NOX4 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GKT136901 hydrochloride, a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4. GKT136901 serves as a critical tool for elucidating the roles of these specific NOX isoforms in various physiological and pathological processes. This document outlines its mechanism of action, presents key pharmacological data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Mechanism of Action

GKT136901 is a member of the pyrazolopyridine dione (B5365651) class of compounds and functions as a direct, orally bioavailable, and reversible inhibitor of NOX1 and NOX4.[1] The NADPH oxidase (NOX) family of enzymes are unique in that their sole function is to produce reactive oxygen species (ROS).[1][2] Specifically, NOX enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, resulting in the formation of superoxide (B77818) (O₂⁻) or hydrogen peroxide (H₂O₂).[2][3] GKT136901 does not affect the expression levels of NOX1 or NOX4, but rather targets their enzymatic activity.[4]

In addition to its role as a NOX1/4 inhibitor, GKT136901 has been identified as a selective and direct scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the reaction of superoxide and nitric oxide.[5][6][7] This scavenging activity occurs in the submicromolar concentration range.[7] However, the compound does not interact with nitric oxide, superoxide radicals, or hydroxyl radicals.[7] This dual action—inhibiting ROS production at the source and scavenging a key downstream reactive species—makes it a powerful tool for studying oxidative stress pathways.

Pharmacological Data

GKT136901 demonstrates high potency for NOX1 and NOX4 with significantly lower affinity for other NOX isoforms and unrelated enzymes, underscoring its selectivity.

| Target | Inhibition Constant (Kᵢ) | Notes |

| NOX1 | 160 nM[5][6][8][9] | Potent inhibition. |

| NOX4 | 165 nM[5][8][9] | Potent inhibition. |

| NOX2 | 1,530 nM (1.53 µM)[1][8] | Approximately 10-fold less potent than for NOX1/4. |

| Xanthine Oxidase | >30,000 nM (>30 µM)[8] | Demonstrates high selectivity over this ROS-producing enzyme. |

| Other Enzymes/Channels | No significant inhibition at 10 µM[8] | Tested against a panel including lipoxygenases, myeloperoxidase, MAO-B, iNOS, eNOS, and various cytochrome P450 isozymes. |

Signaling Pathways and Inhibition

The following diagrams illustrate the general signaling pathway of NOX1/4 and the point of intervention for GKT136901.

Caption: General NOX1/4 signaling pathway leading to ROS production.

Caption: Mechanism of GKT136901 action on NOX1/4 and peroxynitrite.

Experimental Protocols & Workflows

GKT136901 is suitable for both in vitro and in vivo studies.

In Vitro Assay: ROS Production in High-Glucose-Treated Cells

This protocol is adapted from studies on high-glucose-induced oxidative stress in mouse proximal tubule (MPT) cells.[5][6]

Objective: To determine the effect of GKT136901 on ROS (O₂⁻ and H₂O₂) generation in cells stimulated with high glucose.

Methodology:

-

Cell Culture: Culture MPT cells in appropriate media until they reach 80-90% confluency.

-

Pre-treatment: Incubate the cells with GKT136901 (e.g., 10 µM) or vehicle control for 30 minutes.[5][6]

-

Stimulation: Following pre-treatment, expose the cells to high D-glucose (e.g., 30 mM) to induce oxidative stress. Include a normal glucose control group.

-

ROS Detection:

-

Superoxide (O₂⁻): Use a fluorescent probe like Dihydroethidium (DHE). Measure the fluorescence intensity using a fluorescence microscope or plate reader.

-

Hydrogen Peroxide (H₂O₂): Use the Amplex Red assay, which measures H₂O₂ production with high sensitivity in the presence of horseradish peroxidase.

-

-

Data Analysis: Quantify the fluorescence intensity and normalize the results to the control group. Compare the ROS levels in high-glucose-treated cells with and without GKT136901.

Caption: Workflow for an in vitro ROS production assay.

In Vivo Study: Diabetic Nephropathy Mouse Model

This protocol is based on a study investigating the renoprotective effects of GKT136901 in a db/db mouse model of Type 2 diabetes.[5][10]

Objective: To evaluate the efficacy of GKT136901 in preventing the development of diabetic nephropathy in vivo.

Methodology:

-

Animal Model: Use 8-week-old male db/db mice (diabetic model) and their non-diabetic db/m littermates as controls.[10]

-

Grouping: Divide the animals into groups: untreated control (db/m), GKT136901-treated control (db/m), untreated diabetic (db/db), and GKT136901-treated diabetic (db/db).[10]

-

Drug Administration: Administer GKT136901 mixed in chow at a specified dose (e.g., 30-90 mg/kg/day) for a chronic period, such as 16 weeks.[5][10]

-

Monitoring: Throughout the study, monitor key parameters such as blood glucose and body weight. GKT136901 is not expected to alter these.[5][10]

-

Endpoint Analysis: At the end of the treatment period, collect blood and 24-hour urine samples.

-

Biomarkers of Oxidative Stress: Measure thiobarbituric acid-reacting substances (TBARS) in plasma and urine.[10]

-

Renal Function: Measure urinary albumin excretion to assess kidney damage.[10]

-

Molecular Analysis: Analyze renal tissue for the expression of fibrosis markers (e.g., fibronectin, pro-collagen) and phosphorylation of signaling proteins like ERK1/2.[10]

-

-

Histology: Perform histological analysis of kidney tissue to assess structural changes like mesangial expansion and glomerulosclerosis.[10]

Caption: Workflow for an in vivo diabetic nephropathy study.

Logical Relationships

The diagram below summarizes the logical flow from GKT136901's biochemical properties to its observed therapeutic effects in disease models.

Caption: Logical flow of GKT136901 from mechanism to outcome.

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of NOX1 and NOX4. Its oral bioavailability and favorable selectivity profile make it an invaluable pharmacological tool for both in vitro and in vivo investigations.[1][5] The additional capacity to directly scavenge peroxynitrite provides a further dimension to its utility in studying pathologies driven by oxidative and nitrosative stress.[1][7] By enabling the specific interrogation of NOX1- and NOX4-dependent pathways, GKT136901 continues to facilitate significant advances in understanding and potentially treating a range of chronic inflammatory and fibrotic diseases, including diabetic nephropathy, neurodegeneration, and idiopathic pulmonary fibrosis.[1][5]

References

- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

GKT136901: A Technical Guide to its Influence on the TGF-β Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GKT136901 is a dual inhibitor of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4), key enzymes responsible for the production of reactive oxygen species (ROS).[1][2] Emerging research has highlighted the critical role of GKT136901 in modulating the Transforming Growth Factor-β (TGF-β) signaling pathway, a central regulator of cellular growth, differentiation, and extracellular matrix production.[3] This guide provides an in-depth technical overview of the mechanism by which GKT136901 affects TGF-β signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This information is intended to support further research and drug development efforts targeting fibrosis and other diseases where the TGF-β pathway is dysregulated.[4][5]

Core Mechanism of Action

The primary mechanism by which GKT136901 influences the TGF-β pathway is through the inhibition of NOX1 and NOX4, leading to a reduction in intracellular ROS.[1] ROS are known to act as second messengers in the TGF-β signaling cascade, and their attenuation by GKT136901 has profound downstream effects on profibrotic gene expression.[6]

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor.[7][8] This activated receptor complex phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[9] These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, including those involved in fibrosis such as collagen and α-smooth muscle actin (α-SMA).[7][9]

GKT136901 intervenes in this pathway by reducing the ROS-dependent amplification of TGF-β signaling.[6] This leads to decreased phosphorylation of SMAD2/3, thereby inhibiting the transcription of profibrotic genes.[6][10]

Quantitative Data

The efficacy of GKT136901 has been quantified in various preclinical models. The following tables summarize key data points from the literature.

Table 1: In Vitro Inhibitory Activity of GKT136901

| Target | IC50 / Ki | Cell-Free/Cell-Based | Reference |

| NOX1 | Ki = 160 ± 10 nM | Cell-free | [1] |

| NOX4 | Ki = 16 ± 5 nM | Cell-free | [1] |

| NOX2 | Ki = 1530 ± 90 nM | Cell-free | [1] |

| Xanthine Oxidase | Ki > 100 µM | Cell-free | [1] |

Table 2: Effects of GKT136901 on TGF-β-Induced Profibrotic Markers

| Model System | GKT136901 Concentration | Measured Endpoint | Result | Reference |

| Human Airway Smooth Muscle Cells | Not specified | TGF-β1-induced cell proliferation | Inhibition | [11] |

| Human Airway Smooth Muscle Cells | Not specified | TGF-β1-induced cell hypertrophy | Inhibition | [11] |

| db/db mice (model of type 2 diabetes) | 30 and 90 mg/kg/day | Renal fibronectin and pro-collagen | Reduction | [3] |

| OVE26 mice (model of type 1 diabetes) | 10 and 40 mg/kg/day | Renal fibronectin and type IV collagen | Reduction | [12] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used to evaluate the effect of GKT136901 on the TGF-β pathway, based on methodologies described in the cited literature.

Western Blot for Phosphorylated SMAD2/3

This protocol is used to quantify the levels of phosphorylated (activated) SMAD2 and SMAD3.

Experimental Workflow:

References

- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. researchgate.net [researchgate.net]

- 6. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]

- 10. Dephosphorylation of the linker regions of Smad1 and Smad2/3 by small C-terminal domain phosphatases has distinct outcomes for bone morphogenetic protein and transforming growth factor-beta pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nox4 mediates TGF-beta1-induced retinoblastoma protein phosphorylation, proliferation, and hypertrophy in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

GKT136901 Hydrochloride: A Technical Guide on its Anti-Fibrotic Effects in the Kidney

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renal fibrosis is the final common pathological pathway for nearly all forms of chronic kidney disease (CKD), leading to end-stage renal failure. A key driver of this process is oxidative stress, largely mediated by the NADPH oxidase (NOX) family of enzymes. GKT136901 hydrochloride, a potent and selective dual inhibitor of the NOX1 and NOX4 isoforms, has emerged as a significant pharmacological tool and a precursor to clinical candidates for attenuating renal fibrosis. This technical guide provides an in-depth analysis of GKT136901, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the core signaling pathways it modulates.

Introduction: The Challenge of Renal Fibrosis

Chronic kidney disease is a global health crisis characterized by the progressive and irreversible loss of kidney function. The underlying pathology of this progression is renal fibrosis, a wound-healing response gone awry.[1] This process involves the excessive deposition of extracellular matrix (ECM) proteins, such as fibronectin and collagens, leading to the scarring of kidney tissue, glomerulosclerosis, and tubular atrophy.[1] Central to this fibrotic cascade is the activation of myofibroblasts, specialized cells that are the primary producers of ECM components.[1]

Multiple signaling pathways contribute to fibrosis, but the Transforming Growth Factor-beta (TGF-β) pathway is a master regulator.[2][3] TGF-β stimulates the differentiation of fibroblasts into myofibroblasts and directly upregulates the synthesis of ECM proteins.[2][4] A critical component in the downstream signaling of TGF-β and other pro-fibrotic stimuli is the generation of reactive oxygen species (ROS), which creates a state of oxidative stress. The NOX family of enzymes has been identified as a major source of pathological ROS in the kidney, making them a prime therapeutic target.[5][6]

GKT136901: A Dual NOX1/NOX4 Inhibitor

GKT136901 is a small molecule from the pyrazolopyridine dione (B5365651) chemical series that functions as a direct, orally available inhibitor of the NOX1 and NOX4 isoforms of NADPH oxidase.[7][8] Its selectivity for these isoforms is critical, as NOX1 and particularly NOX4 are highly implicated in the pathogenesis of fibrotic diseases.[7][9][10]

Mechanism of Action

GKT136901 exerts its therapeutic effects by directly binding to and inhibiting the catalytic activity of NOX1 and NOX4 enzymes. This prevents the transfer of electrons from NADPH to molecular oxygen, thereby blocking the production of superoxide (B77818) (O₂⁻) and its subsequent dismutation to hydrogen peroxide (H₂O₂).[8][11] Unlike non-selective antioxidants, which broadly scavenge ROS, GKT136901 targets a primary source of pathological ROS generation, offering a more specific and potentially more effective therapeutic approach.[5] Preclinical studies have confirmed that the compound inhibits NOX enzyme activity without altering the expression levels of the NOX1 or NOX4 proteins themselves.[5][11]

Inhibitory Profile

The selectivity of GKT136901 is demonstrated by its inhibitory constants (Kᵢ) against various NOX isoforms. It shows high potency for NOX1 and NOX4, with significantly lower activity against the phagocytic isoform, NOX2.

| Parameter | NOX1 | NOX4 | NOX2 | NOX5 |

| Kᵢ (nM) | 160 ± 10 | 16 ± 5 | 1530 ± 90 | - |

| Reference | [7] | [7] | [7] |

Table 1: Inhibitory Profile of GKT136901 against Human NOX Isoforms. Data derived from cell-free assays using membranes from cells overexpressing specific NOX isoforms.

Signaling Pathways Modulated by GKT136901

GKT136901 attenuates renal fibrosis by interrupting key pro-fibrotic signaling cascades that are dependent on ROS.

The TGF-β/NOX4 Axis

The TGF-β pathway is a cornerstone of fibrosis. Upon ligand binding, TGF-β receptors activate downstream signaling molecules, primarily the Smad proteins (Smad2/3).[12][13] Critically, TGF-β also upregulates the expression of NOX4.[2][3] The resulting NOX4-derived ROS act as second messengers, amplifying the fibrotic signal. This occurs through several mechanisms, including the direct activation of signaling kinases and the creation of a feed-forward loop that enhances Smad2/3 phosphorylation and transcriptional activity.[3][4] GKT136901 breaks this vicious cycle by inhibiting NOX4, thereby reducing ROS generation and dampening the downstream effects of TGF-β signaling.[2][10]

MAP Kinase Pathways

Mitogen-activated protein (MAP) kinase pathways, including the p38 and ERK1/2 pathways, also play a role in renal fibrosis.[10] High glucose and other diabetic stimuli can activate these pathways in renal cells, contributing to inflammation and ECM deposition. GKT136901 has been shown to abolish high glucose-induced p38 MAP kinase activation and reduce renal ERK1/2 phosphorylation in diabetic mouse models, indicating another layer of its anti-fibrotic mechanism.[8]

Preclinical Efficacy in Renal Fibrosis Models

The renoprotective effects of GKT136901 and its close analog, GKT137831, have been demonstrated in multiple preclinical models of diabetic nephropathy, a major cause of renal fibrosis.

| Model | Compound | Dose & Duration | Key Renal Outcomes | Reference |

| db/db Mice (Type 2 Diabetes) | GKT136901 | 30-90 mg/kg/day (p.o.) for 16 weeks | - Reduced albuminuria- Decreased renal thiobarbituric acid-reacting substances (TBARS)- Reduced renal ERK1/2 phosphorylation- Preserved glomerular structure | [2][8] |

| OVE26 Mice (Type 1 Diabetes) | GKT137831 | 10 or 40 mg/kg/day (p.o.) for 4 weeks | - Significantly decreased urinary albumin excretion- Reduced glomerular hypertrophy and mesangial matrix expansion- Decreased renal cortex expression of fibronectin and type IV collagen- Attenuated macrophage infiltration and podocyte loss | [5][11][14] |

| STZ-induced Diabetic ApoE⁻/⁻ Mice | GKT137831 | Not specified | - Attenuated glomerular damage and ECM accumulation | [15][16] |

Table 2: Summary of Preclinical Efficacy of NOX1/4 Inhibitors in Mouse Models of Diabetic Nephropathy.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of GKT136901 in renal fibrosis research.

Animal Model of Diabetic Nephropathy (db/db Mouse)

-

Animals : Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates are used as controls.

-

Treatment : At an age when diabetic kidney disease is established (e.g., 8-10 weeks), mice are randomized into groups. GKT136901 is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage (p.o.) at specified doses (e.g., 30-90 mg/kg). Control groups receive the vehicle alone.

-

Monitoring : Body weight, blood glucose, and blood pressure are monitored regularly. Urine is collected over 24 hours using metabolic cages at baseline and at the end of the study.

-

Endpoint Sample Collection : After the treatment period (e.g., 16 weeks), mice are euthanized. Blood is collected for plasma analysis. Kidneys are harvested, weighed, and processed for histological, biochemical, and molecular analysis. One kidney may be snap-frozen in liquid nitrogen for protein/RNA work, while the other is fixed in formalin for histology.

Measurement of Renal Function and Injury

-

Urinary Albumin-to-Creatinine Ratio (ACR) : Urine albumin is measured using an ELISA kit. Urine creatinine (B1669602) is measured using a colorimetric assay. The ACR is calculated to assess the degree of albuminuria, a key marker of kidney damage.

-

Histology : Formalin-fixed, paraffin-embedded kidney sections (3-4 µm) are stained with Periodic acid-Schiff (PAS) to assess glomerular mesangial matrix expansion and with Sirius Red to quantify interstitial collagen deposition. Images are captured and analyzed using imaging software to quantify the stained area.

-

Immunohistochemistry : Kidney sections are stained with primary antibodies against fibronectin, collagen IV, or α-SMA (a myofibroblast marker) followed by a secondary antibody and a detection system. The intensity and area of staining are quantified to assess the expression of these fibrotic proteins.

Biochemical and Molecular Assays

-

NADPH Oxidase Activity Assay :

-

Renal cortical tissue is homogenized in a lysis buffer.

-

Protein concentration is determined using a BCA assay.

-

Homogenates are added to a reaction buffer containing a chemiluminescent probe (e.g., lucigenin).

-

The reaction is initiated by adding NADPH.

-

Superoxide production is measured as relative light units (RLU) over time using a luminometer. Activity is expressed as RLU/min/mg of protein.[11]

-

-

Western Blotting :

-

Protein is extracted from renal cortical tissue.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies (e.g., anti-fibronectin, anti-collagen IV, anti-p-p38, anti-p-ERK, anti-β-actin).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Bands are visualized using an ECL detection system and quantified by densitometry.

-

-

Quantitative Real-Time PCR (qRT-PCR) :

-

Total RNA is extracted from kidney tissue using a suitable kit.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for target genes (e.g., Fn1, Col4a1, Tgfb1) and a housekeeping gene (e.g., Gapdh).

-

Relative mRNA expression is calculated using the ΔΔCt method.

-

Clinical Perspective and Future Directions

While GKT136901 has been instrumental as a research tool, the insights gained from its development led to the creation of a second-generation, more optimized dual NOX1/4 inhibitor, GKT137831 (Setanaxib). GKT137831 has advanced into clinical trials for diabetic kidney disease and other fibrotic conditions, including idiopathic pulmonary fibrosis.[11][15][17] The clinical development of Setanaxib validates the therapeutic hypothesis that targeting NOX1 and NOX4 is a viable strategy for combating fibrosis.[11][15] Future research may focus on identifying patient populations most likely to benefit from this therapeutic class and exploring its efficacy in other forms of non-diabetic CKD.

Conclusion

This compound is a pivotal molecule in the study of renal fibrosis. As a selective dual inhibitor of NOX1 and NOX4, it effectively targets a primary source of oxidative stress in the kidney. Preclinical data robustly demonstrate its ability to attenuate key features of diabetic nephropathy, including albuminuria, ECM deposition, and glomerular damage. By inhibiting ROS production, GKT136901 disrupts the pro-fibrotic TGF-β and MAP kinase signaling pathways. The knowledge generated from studies with GKT136901 has paved the way for the clinical development of next-generation NOX inhibitors, offering new hope for patients with chronic kidney disease.

References

- 1. Kidney fibrosis: from mechanisms to therapeutic medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NAD(P)H oxidase 4 mediates transforming growth factor-beta1-induced differentiation of cardiac fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. NADPH Oxidase Inhibition in Fibrotic Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are TGF beta receptor agonists and how do they work? [synapse.patsnap.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. krcp-ksn.org [krcp-ksn.org]

The Anti-Inflammatory Properties of GKT136901: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of GKT136901, a selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.

Core Mechanism of Action

GKT136901 exerts its anti-inflammatory effects primarily by inhibiting the production of reactive oxygen species (ROS) by NOX1 and NOX4 enzymes.[1][2] These enzymes are key players in cellular signaling and are implicated in the pathology of numerous inflammatory and fibrotic diseases.[1][2] Unlike some inhibitors that completely suppress ROS production, GKT136901 modulates their levels, which may contribute to its favorable tolerability profile.[1][2] The structural similarity of GKT136901 to NADPH suggests it may act as a competitive inhibitor.[3]

Quantitative Data: Inhibitory Activity of GKT136901

The following table summarizes the inhibitory constants (Ki) of GKT136901 for various NOX isoforms, highlighting its preferential activity towards NOX1 and NOX4.

| NOX Isoform | GKT136901 Ki (nM) | Emax |

| NOX1 | 160 ± 10 | >90% |

| NOX2 | 1530 ± 90 | 60% |

| NOX4 | 16 ± 5 | >90% |

| NOX5 | Not Published | Not Published |

| DUOX1 | Not Published | Not Published |

| DUOX2 | Not Published | Not Published |

Data sourced from cell-free assays using membranes from cells overexpressing specific NOX isoforms.[2]

Signaling Pathways Modulated by GKT136901

GKT136901, by inhibiting NOX1 and NOX4, intervenes in several signaling pathways that are crucial to the inflammatory response. The production of ROS by these enzymes can activate downstream signaling cascades involved in inflammation, fibrosis, and angiogenesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in studies investigating the anti-inflammatory properties of GKT136901.

In Vitro Inhibition Assay

This protocol is designed to determine the inhibitory potency of GKT136901 on different NOX isoforms.

In Vivo Model of LPS-Induced Inflammation

This experimental design evaluates the in vivo efficacy of GKT136901 in a mouse model of systemic inflammation.[4]

Effects on Inflammatory Markers

Studies have demonstrated that GKT136901 can significantly reduce the expression of key inflammatory mediators. In a model of LPS-induced neuroinflammation, co-administration of GKT136901 with LPS markedly reduced the mRNA levels of NLRP3 and IL-1β in the hippocampus of mice.[4] Furthermore, in mixed glial cultures, GKT136901 was shown to decrease the secretion of IL-1β following stimulation with LPS and ATP.[4]

Therapeutic Potential

The ability of GKT136901 and its structural analog, GKT137831, to modulate common signal transduction pathways in chronic inflammatory and fibrotic diseases highlights their therapeutic potential.[1][2] Clinical trials with GKT137831 have shown excellent tolerability and a reduction in various markers of chronic inflammation, suggesting that NOX1/4 inhibition is a promising and safe therapeutic strategy.[1][2] GKT136901 also exhibits good oral bioavailability, making it a viable candidate for treating central nervous system diseases.[5]

Conclusion

GKT136901 is a potent and selective dual inhibitor of NOX1 and NOX4 with demonstrated anti-inflammatory properties in a variety of preclinical models. Its mechanism of action, involving the modulation of ROS production and subsequent downstream signaling pathways, makes it an attractive therapeutic candidate for a range of inflammatory and fibrotic conditions. The data and protocols summarized in this guide provide a solid foundation for further research and development of this promising compound.

References

- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Nox-Mediated Oxidation in the Regulation of Cytoskeletal Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox Regulation of Microglial Inflammatory Response: Fine Control of NLRP3 Inflammasome through Nrf2 and NOX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

GKT136901 Hydrochloride: A Novel Therapeutic Avenue for Attenuating Diabetic Complications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetes mellitus is a global health crisis, primarily due to its devastating long-term complications, including nephropathy, retinopathy, and neuropathy. A growing body of evidence implicates oxidative stress, driven by the overproduction of reactive oxygen species (ROS), as a key pathogenic factor in the development and progression of these complications. The NADPH oxidase (NOX) family of enzymes, particularly the NOX1 and NOX4 isoforms, have been identified as major sources of ROS in the diabetic milieu. GKT136901 hydrochloride, a potent and selective dual inhibitor of NOX1 and NOX4, has emerged as a promising therapeutic agent to mitigate diabetic end-organ damage. This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of GKT136901 in attenuating diabetic complications, with a focus on its mechanism of action, experimental validation, and relevant signaling pathways.

Introduction: The Role of NOX Enzymes in Diabetic Pathophysiology

Chronic hyperglycemia, a hallmark of diabetes, triggers a cascade of metabolic and signaling events that lead to cellular dysfunction and tissue damage. One of the central mechanisms is the excessive production of ROS, which overwhelms the endogenous antioxidant defense systems, leading to a state of oxidative stress.[1][2] The NOX family of enzymes are dedicated producers of ROS and are increasingly recognized as key players in the pathogenesis of diabetic complications.[1][3] In various tissues affected by diabetes, including the kidney, retina, and peripheral nerves, the expression and activity of NOX1 and NOX4 are significantly upregulated.[4]

GKT136901 is a member of the pyrazolopyridine dione (B5365651) chemical class and acts as a selective inhibitor of NOX1 and NOX4 with Ki values of 160 nM and 165 nM, respectively.[5][6] By targeting these specific isoforms, GKT136901 offers a targeted approach to reducing oxidative stress at its source, thereby preventing or reversing the pathological changes associated with diabetic complications.[6][7]

Mechanism of Action and Signaling Pathways

GKT136901 exerts its therapeutic effects by directly inhibiting the catalytic activity of NOX1 and NOX4, leading to a reduction in ROS production.[5][6] This interruption of the oxidative cascade has profound effects on downstream signaling pathways implicated in diabetic tissue injury.

In the context of diabetic nephropathy , hyperglycemia leads to the upregulation of NOX4 in renal cells, particularly in the cortex and proximal tubules.[8][9] This increased NOX4 activity generates ROS, which in turn activates pro-fibrotic and pro-inflammatory signaling pathways. Key among these are the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathways.[8][9] Activation of these kinases leads to the increased expression of transforming growth factor-beta (TGF-β), fibronectin, and pro-collagen, contributing to glomerular basement membrane thickening, mesangial expansion, and ultimately, glomerulosclerosis.[8][9] GKT136901 has been shown to attenuate these pathological changes by reducing ROS production and subsequently inhibiting the phosphorylation of p38 MAPK and ERK1/2.[5][8]

// Nodes Hyperglycemia [label="Hyperglycemia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOX4 [label="NOX4 Upregulation\n& Activation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased ROS\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; p38_ERK [label="p38 MAPK & ERK1/2\nPhosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; TGFb_FN [label="Increased TGF-β, Fibronectin,\nPro-collagen Expression", fillcolor="#FBBC05", fontcolor="#202124"]; DN [label="Diabetic Nephropathy\n(Fibrosis, Inflammation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GKT136901 [label="GKT136901", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Hyperglycemia -> NOX4; NOX4 -> ROS; ROS -> p38_ERK; p38_ERK -> TGFb_FN; TGFb_FN -> DN; GKT136901 -> NOX4 [arrowhead=tee, style=dashed, color="#34A853"]; } dot Caption: GKT136901 signaling in diabetic nephropathy.

In diabetic retinopathy , high glucose conditions increase the expression of NOX1, NOX4, and NOX5 in bovine retinal endothelial cells (BREC).[10] This leads to increased ROS production, which contributes to the breakdown of the blood-retinal barrier by reducing the levels of tight junction proteins like ZO-1.[10] Furthermore, ROS promotes inflammation and neovascularization, key features of proliferative diabetic retinopathy.[10][11] GKT136901 has been shown to reduce ROS levels in the retina of diabetic rats, decrease inflammation, and restore the expression of ZO-1 in BRECs exposed to high glucose.[10]

// Nodes High_Glucose [label="High Glucose", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOX1_4_5 [label="NOX1/4/5 Upregulation\n& Activation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased ROS\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; ZO1 [label="Decreased ZO-1\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation &\nNeovascularization", fillcolor="#FBBC05", fontcolor="#202124"]; DR [label="Diabetic Retinopathy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GKT136901 [label="GKT136901", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges High_Glucose -> NOX1_4_5; NOX1_4_5 -> ROS; ROS -> ZO1; ROS -> Inflammation; ZO1 -> DR; Inflammation -> DR; GKT136901 -> NOX1_4_5 [arrowhead=tee, style=dashed, color="#34A853"]; } dot Caption: GKT136901 signaling in diabetic retinopathy.

While direct studies on GKT136901 in diabetic neuropathy are less prevalent in the initial search results, the underlying pathology also involves oxidative stress and neuroinflammation, suggesting a potential therapeutic role.[12] Decreased neurotrophic support is a hallmark of diabetic neuropathy, and oxidative stress is known to reduce the levels of nerve growth factor (NGF) and neurotrophin-3 (NT-3).[12] By mitigating oxidative stress, GKT136901 could potentially restore neurotrophic factor levels and improve nerve function.

Preclinical Efficacy: Summary of In Vivo and In Vitro Studies

Multiple preclinical studies have demonstrated the efficacy of GKT136901 and the structurally related, next-generation NOX1/4 inhibitor, GKT137831, in various models of diabetic complications. The quantitative data from key studies are summarized below.

Diabetic Nephropathy

| Study (Model) | Treatment | Key Findings | Reference |

| Sedeek et al., 2013 (db/db mice) | GKT136901 (30 & 90 mg/kg/day in chow for 16 weeks) | - No effect on plasma glucose or blood pressure.- Reduced albuminuria.- Decreased plasma and urine TBARS (marker of oxidative stress).- Preserved renal structure (reduced mesangial expansion, tubular dystrophy, and glomerulosclerosis).- Reduced renal ERK1/2 phosphorylation.- Decreased renal content of fibronectin, pro-collagen, and TGFβ. | [8][13] |

| Gorin et al., 2015 (OVE26 mice - Type 1 Diabetes) | GKT137831 (10 & 40 mg/kg/day, once daily for 4 weeks) | - No effect on blood glucose levels.- Reduced urinary albumin excretion.- Inhibited NADPH oxidase activity, superoxide (B77818) generation, and hydrogen peroxide production in the renal cortex.- Reduced glomerular hypertrophy and mesangial matrix expansion.- Attenuated podocyte loss and macrophage infiltration. | [14][15][16] |

| Jha et al., 2014 (STZ-induced diabetic ApoE-/- mice) | GKT137831 (intervention after 10 weeks of diabetes for 10 weeks) | - Attenuated diabetic-induced glomerular damage, including ECM accumulation and structural changes. | [3][17][18] |

Diabetic Retinopathy

| Study (Model) | Treatment | Key Findings | Reference |

| Wilkinson-Berka et al., 2020 (Spontaneously hypertensive diabetic rats) | GKT136901 | - Reduced retinal 8-OHdG (marker of oxidative DNA damage).- Decreased retinal superoxide levels.- Attenuated inflammation (reduced GFAP, ICAM-1, and TNFα). | [10] |

| In Vitro (Bovine Retinal Endothelial Cells) | GKT136901 | - Reduced ROS levels in cells exposed to high glucose.- Restored ZO-1 protein levels. | [10] |

Experimental Protocols

Animal Models and Drug Administration

A common experimental workflow for evaluating the efficacy of GKT136901 in diabetic nephropathy is depicted below.

// Nodes Start [label="Start:\n8-week-old mice\n(e.g., db/db or STZ-induced)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Grouping:\n- Control (db/m)\n- Diabetic (db/db)\n- Diabetic + GKT136901\n (low & high dose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment:\nGKT136901 in chow\n(e.g., 30-90 mg/kg/day)\nfor 16 weeks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring:\n- Blood glucose\n- Blood pressure\n- Body weight\n- Albuminuria", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis:\n- Plasma & urine TBARS\n- Renal histology\n- Western blot (p-ERK, etc.)\n- qPCR (Nox4, TGF-β, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Grouping; Grouping -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; } dot Caption: Experimental workflow for diabetic nephropathy studies.

-

Diabetic Nephropathy Models:

-

Type 2 Diabetes: The db/db mouse is a widely used model that develops hyperglycemia, albuminuria, and renal injury resembling human diabetic nephropathy.[8] Studies typically involve treating these mice with GKT136901 mixed in their chow for an extended period (e.g., 16 weeks).[8]

-

Type 1 Diabetes: The OVE26 mouse model and streptozotocin (B1681764) (STZ)-induced diabetes in strains like C57BL6/J or ApoE-/- mice are also employed.[14][17] In these models, GKT137831 has been administered via oral gavage.[14]

-

-

Diabetic Retinopathy Models:

Key Experimental Assays

-

Assessment of Renal Function and Injury:

-

Urinary Albumin Excretion: Measured by ELISA to assess the severity of kidney damage.

-

Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate mesangial expansion, glomerulosclerosis, and tubulointerstitial fibrosis.

-

Immunohistochemistry: Used to detect the expression and localization of proteins like fibronectin, type IV collagen, and macrophage markers (e.g., CD68).[14]

-

-

Measurement of Oxidative Stress:

-

Thiobarbituric Acid-Reacting Substances (TBARS) Assay: Measures lipid peroxidation products in plasma and urine as a marker of systemic and renal oxidative stress.[8]

-

Dihydroethidium (DHE) Staining: Used in tissue sections to detect superoxide production in situ.[16]

-

8-hydroxy-2'-deoxyguanosine (8-OHdG) Immunohistochemistry: Detects oxidative DNA damage.[10]

-

-

Analysis of Gene and Protein Expression:

Conclusion and Future Directions

This compound and its analogue GKT137831 have demonstrated significant potential in preclinical models for the treatment of diabetic complications, particularly nephropathy and retinopathy. By targeting the primary source of ROS production in the diabetic kidney and retina, these NOX1/4 inhibitors effectively attenuate oxidative stress, inflammation, and fibrosis, without affecting blood glucose levels.[8][14] This suggests that they target the complications of diabetes rather than the underlying disease process.

The robust preclinical data have paved the way for clinical investigation. A phase 2 clinical trial evaluating the efficacy and safety of GKT137831 (setanaxib) in patients with type 1 diabetes and diabetic kidney disease has been initiated.[17][19] The outcomes of these trials will be crucial in determining the therapeutic utility of NOX1/4 inhibition in human diabetic complications.

Future research should continue to explore the role of GKT136901 in other diabetic complications like neuropathy and cardiomyopathy. Furthermore, long-term studies are needed to fully establish the safety and efficacy profile of this class of drugs. The development of NOX1/4 inhibitors represents a promising and targeted therapeutic strategy to alleviate the significant burden of diabetic complications.

References

- 1. portlandpress.com [portlandpress.com]

- 2. “Nox4 and diabetic nephropathy: With a friend like this who needs enemies” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nox4 as a novel therapeutic target for diabetic vascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NADPH Oxidase (NOX) Targeting in Diabetes: A Special Emphasis on Pancreatic β-Cell Dysfunction [mdpi.com]

- 8. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Critical role of Nox4-based NADPH oxidase in glucose-induced oxidative stress in the kidney: implications in type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Likely new treatment target identified for diabetic retinopathy – Jagwire [jagwire.augusta.edu]

- 12. Oxidative stress and diabetic neuropathy: a new understanding of an old problem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combined NOX1/4 inhibition with GKT137831 in mice provides dose-dependent reno- and atheroprotection even in established micro- and macrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A physician-initiated double-blind, randomised, placebo-controlled, phase 2 study evaluating the efficacy and safety of inhibition of NADPH oxidase with the first-in-class Nox-1/4 inhibitor, GKT137831, in adults with type 1 diabetes and persistently elevated urinary albumin excretion: Protocol and statistical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

GKT136901 hydrochloride as a chemical probe for NOX4

An In-Depth Technical Guide to GKT136901 Hydrochloride: A Chemical Probe for NOX4

Introduction

The NADPH oxidase (NOX) family of enzymes are critical players in cellular signaling, serving as dedicated producers of reactive oxygen species (ROS).[1] Among the seven isoforms, NOX4 is distinguished by its constitutive activity and its primary product being hydrogen peroxide (H₂O₂).[2][3] Dysregulation of NOX4 has been implicated in a multitude of pathologies, including fibrotic diseases, diabetic complications, and cardiovascular disease, making it a significant therapeutic target.[4][5][6]

GKT136901, a member of the pyrazolopyridine dione (B5365651) class, is a potent, orally bioavailable small molecule inhibitor of NOX4.[1][7] It exhibits a dual inhibitory profile, targeting NOX1 with similar potency.[1] This characteristic, along with its favorable pharmacokinetic properties, has established GKT136901 as an invaluable chemical probe for elucidating the pathophysiological roles of NOX1 and NOX4 in a variety of preclinical disease models.[1] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism, quantitative data, experimental applications, and its role in dissecting NOX4-mediated signaling pathways.

Chemical Properties and Selectivity

GKT136901 is a reversible inhibitor that targets the enzymatic activity of the NOX1 and NOX4 isoforms.[7] It also possesses a secondary characteristic as a selective and direct scavenger of peroxynitrite, a reactive nitrogen species, which may contribute to its therapeutic efficacy in certain disease models.[8][9][10] The compound shows significantly lower potency against the NOX2 isoform and has been demonstrated to be highly selective against a panel of other enzymes and ion channels.[1]

Data Presentation: Quantitative Analysis

The inhibitory profile and in vivo efficacy of GKT136901 have been characterized in multiple studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of GKT136901

| Target Isoform/Enzyme | Inhibition Constant (Kᵢ) | Notes |

| NOX4 | 16 nM[1] / 165 nM[7][8][11][12] | High-affinity inhibition. |

| NOX1 | 160 nM[1][7][8][11][12] | High-affinity inhibition. |

| NOX2 | 1530 nM (1.53 µM)[1][7][13] | Approximately 10-fold lower potency compared to NOX4/NOX1.[13] Partial effect on NOX2 activity.[13] |

| NOX5 | Data not published.[1] | |

| Xanthine Oxidase | Poor affinity (Kᵢ > 100 µM)[13] | Demonstrates high selectivity over this ROS-producing enzyme. |

Note: Discrepancies in Kᵢ values may arise from different assay conditions and methodologies.

Table 2: Summary of In Vivo Studies with GKT136901

| Disease Model | Animal | Dosage & Administration | Duration | Key Findings & Outcomes |

| Type 2 Diabetic Nephropathy [14] | db/db mice | 30-90 mg/kg/day in chow | 16 weeks | Reduced albuminuria and renal ERK1/2 phosphorylation; preserved renal structure. No effect on plasma glucose or blood pressure.[8][12][14] |

| Pulmonary Fibrosis [4] | Mouse model | Not specified | Not specified | Protected against bleomycin-induced pulmonary fibrosis.[4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of GKT136901 as a chemical probe.

Protocol 1: Cell-Free NOX Inhibition Assay

This protocol assesses the direct inhibitory effect of GKT136901 on NOX enzyme activity.

-

Preparation of Membranes: Utilize membranes prepared from cell lines (e.g., HEK293) heterologously overexpressing a specific NOX isoform (e.g., NOX4) and its necessary regulatory subunits.[1]

-

Assay Reaction: In a suitable buffer, combine the cell membranes, NADPH as the substrate, and varying concentrations of GKT136901.

-

ROS Detection: Measure ROS production using a sensitive detection method. The Amplex Red assay, which detects H₂O₂, is commonly used for NOX4.[7]

-

Data Analysis: Generate concentration-response curves to determine the IC₅₀ or Kᵢ values of GKT136901 for the specific NOX isoform.[13]

Protocol 2: Cell-Based Assay for NOX4-Mediated ROS Production

This protocol evaluates the ability of GKT136901 to inhibit NOX4 activity in a cellular context.

-

Cell Culture: Culture relevant cells, such as mouse proximal tubule (MPT) cells or human brain microvascular endothelial cells (HBMECs).[8][12]

-

Stimulation: Induce NOX4-dependent ROS production by treating cells with a relevant stimulus, such as high glucose (e.g., in MPT cells) or methamphetamine (e.g., in HBMECs).[8][12]

-

Inhibitor Treatment: Pre-incubate the cells with GKT136901 (e.g., 10 µM for 30 minutes to 2 hours) prior to or during stimulation.[8][12]

-

ROS Measurement: Quantify intracellular H₂O₂ or O₂•⁻ levels using fluorescent probes like DCFDA or DHE.

-

Downstream Analysis: Assess the impact on downstream signaling pathways, such as the phosphorylation of p38 MAPK or ERK1/2, via Western blot.[8][12]

Protocol 3: In Vivo Diabetic Nephropathy Mouse Model

This protocol details the use of GKT136901 in a preclinical model of diabetic kidney disease.

-

Animal Model: Use 8-week-old male db/db mice, a model of type 2 diabetes, with their non-diabetic db/m littermates as controls.[14]

-

Grouping and Treatment: Divide the animals into groups: untreated db/m, GKT136901-treated db/m, untreated db/db, and GKT136901-treated db/db. Administer GKT136901 mixed in chow at doses of 30 mg/kg/day (low dose) and 90 mg/kg/day (high dose).[14]

-

Study Duration: Continue the treatment for a period of 16 weeks.[14]

-

Endpoint Analysis:

-

Metabolic Parameters: Monitor blood glucose and body weight.

-

Renal Function: Measure urinary albumin excretion to assess nephropathy.

-

Oxidative Stress: Quantify systemic and renal oxidative stress by measuring thiobarbituric acid-reacting substances (TBARS) in plasma and urine.[14]

-

Histology: Perform histological analysis of kidney sections to evaluate structural changes like mesangial expansion and glomerulosclerosis.

-

Molecular Analysis: Use Western blotting or RT-PCR to measure the expression and/or phosphorylation of key proteins like NOX4 and ERK1/2 in kidney tissue.[14]

-

Visualization of Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts related to GKT136901 and NOX4.

Caption: GKT136901 selectively inhibits NOX1 and NOX4 with high potency.

Caption: NOX4 signaling in diabetic nephropathy and the point of inhibition by GKT136901.

Caption: Standard experimental workflow for an in vivo study using GKT136901.

Conclusion

This compound is a well-characterized and potent dual inhibitor of NOX1 and NOX4.[1][8][11] Its utility as a chemical probe is underscored by its oral bioavailability, demonstrated in vivo efficacy, and its relatively high selectivity over other NOX isoforms like NOX2.[1][14] While its dual specificity for NOX1 and NOX4 requires careful interpretation of results in tissues where both are expressed, it remains a cornerstone tool for researchers investigating the roles of these enzymes in health and disease. The additional peroxynitrite-scavenging activity of GKT136901 is another pharmacological feature that should be considered during experimental design and data interpretation.[10] Through the application of rigorous experimental protocols as outlined in this guide, GKT136901 will continue to facilitate significant discoveries in the field of redox biology and drug development.

References

- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NOX4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nox4 as a novel therapeutic target for diabetic vascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromone Derivatives as a Novel NOX4 Inhibitor: Design, Synthesis, and Regulation of ROS in Renal Fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NOX Inhibitor IV, GKT136901 - CAS 955272-06-7 - Calbiochem | 534032 [merckmillipore.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]

- 10. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

GKT136901 Hydrochloride: An In-Depth Technical Guide on Its Interaction with Downstream Effectors of NOX4

For Researchers, Scientists, and Drug Development Professionals

Introduction

GKT136901 hydrochloride is a potent, orally bioavailable small molecule inhibitor of NADPH oxidase (NOX) enzymes, with dual specificity for NOX1 and NOX4.[1] These enzymes are critical mediators of cellular redox signaling, and their dysregulation is implicated in a range of pathologies, including diabetic complications, fibrosis, and cardiovascular diseases. This technical guide provides a comprehensive overview of the interaction of GKT136901 with the downstream signaling pathways of NOX4, a key isoform in the pathophysiology of many of these conditions. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of GKT136901 and its therapeutic potential.

Mechanism of Action

GKT136901 is a member of the pyrazolopyridine dione (B5365651) chemical series and acts as a direct inhibitor of NOX1 and NOX4.[1] By targeting these enzymes, GKT136901 effectively reduces the production of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂) in the case of NOX4, which are key signaling molecules that activate a cascade of downstream effectors.

Data Presentation: Quantitative Analysis of GKT136901 Inhibition

The inhibitory activity of GKT136901 on NOX isoforms has been quantified in cell-free assays. The following table summarizes the key inhibitory constants (Ki) for GKT136901 against human NOX1, NOX2, and NOX4.

| Target Enzyme | Inhibitory Constant (Ki) | Reference |

| NOX1 | 160 ± 10 nM | [1] |

| NOX2 | 1530 ± 90 nM | [1] |

| NOX4 | 165 nM | [2] |

Interaction with Downstream Signaling Pathways of NOX4